molecular formula C15H16F3NO3 B1403041 tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate CAS No. 1402148-97-3

tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate

Cat. No.: B1403041
CAS No.: 1402148-97-3
M. Wt: 315.29 g/mol
InChI Key: YGBOPYYFRRIEJT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate is a synthetic indole derivative intended for research and development purposes. This compound features a tert-butoxycarbonyl (Boc) protecting group, a common motif for protecting the indole nitrogen in multi-step organic synthesis, facilitating the exploration of novel chemical spaces. The 2,2,2-trifluoro-1-hydroxyethyl side chain is a pharmaceutically relevant moiety, with the trifluoromethyl group often used to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Indole derivatives are a significant class of heterocyclic compounds with a broad spectrum of reported biological activities. Literature indicates that indole-based structures have shown potential in various research areas, including as antagonists for neurological targets and in the development of antiviral and anti-inflammatory agents . The specific stereochemistry of the hydroxyethyl side chain may be critical for its mechanism of action and interaction with biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its full physicochemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3/c1-14(2,3)22-13(21)19-10-7-5-4-6-9(10)8-11(19)12(20)15(16,17)18/h4-8,12,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBOPYYFRRIEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and tert-butyl esters.

    Reaction Conditions: The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and temperature control to ensure the desired reaction pathway.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Group

The tert-butyl carbamate group is cleaved under acidic conditions to generate the free indole-1-carboxylic acid. Trifluoroacetic acid (TFA) is commonly used for this purpose .

Reaction Scheme:

tert butyl esterTFA CH2Cl21H indole 1 carboxylic acid+CO2+tert butanol\text{tert butyl ester}\xrightarrow{\text{TFA CH}_2\text{Cl}_2}\text{1H indole 1 carboxylic acid}+\text{CO}_2+\text{tert butanol}

Typical Conditions:

  • Acid: TFA (excess)

  • Solvent: Dichloromethane (DCM)

  • Reaction Time: 1–4 hours .

Oxidation of the Hydroxyl Group

The secondary alcohol is oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride/DMSO) .

Reaction Scheme:

tert butyl 2 2 2 2 trifluoro 1 hydroxyethyl 1H indole 1 carboxylatePCC or Swerntert butyl 2 2 2 2 trifluoroacetyl 1H indole 1 carboxylate\text{tert butyl 2 2 2 2 trifluoro 1 hydroxyethyl 1H indole 1 carboxylate}\xrightarrow{\text{PCC or Swern}}\text{tert butyl 2 2 2 2 trifluoroacetyl 1H indole 1 carboxylate}

Example Conditions:

  • Oxidizing Agent: PCC (1.2 equiv) in DCM

  • Temperature: 0°C to room temperature

  • Yield: ~70–85% (estimated) .

Halogenation Reactions

The hydroxyl group undergoes substitution with halogens using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). Bromination has been reported using N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) .

Reaction Scheme:

tert butyl 2 2 2 2 trifluoro 1 hydroxyethyl 1H indole 1 carboxylatePPh3,NBStert butyl 2 2 2 2 trifluoro 1 bromoethyl 1H indole 1 carboxylate\text{tert butyl 2 2 2 2 trifluoro 1 hydroxyethyl 1H indole 1 carboxylate}\xrightarrow{\text{PPh}_3,\text{NBS}}\text{tert butyl 2 2 2 2 trifluoro 1 bromoethyl 1H indole 1 carboxylate}

Key Conditions:

  • Reagents: NBS (1.3 equiv), PPh₃ (1.2 equiv)

  • Solvent: DCM

  • Temperature: −40°C to room temperature

  • Reaction Time: 16 hours .

Nucleophilic Substitution and Coupling Reactions

The hydroxyl group can participate in Mitsunobu reactions or act as a leaving group in SN2 reactions. Additionally, the indole ring may undergo cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) if appropriately functionalized .

Example Reaction:

  • Mitsunobu Reaction:

Alcohol+NucleophileDIAD PPh3Substituted Product\text{Alcohol}+\text{Nucleophile}\xrightarrow{\text{DIAD PPh}_3}\text{Substituted Product}

Conditions:

  • Reagents: Diethyl azodicarboxylate (DEAD), PPh₃

  • Solvent: Tetrahydrofuran (THF)

  • Yield: Varies based on nucleophile .

Stability and Side Reactions

  • Acid Sensitivity: The tert-butyl group is prone to cleavage under strongly acidic conditions.

  • Thermal Stability: Decomposition occurs above 150°C, as observed in thermogravimetric analysis (TGA) .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate has been investigated for its potential therapeutic properties. Some notable applications include:

  • Anticancer Activity : Research has indicated that compounds with indole structures can exhibit anticancer properties. The trifluoromethyl group may enhance biological activity by improving metabolic stability and bioavailability .
  • Neurological Disorders : Indole derivatives are known for their neuroprotective effects. This compound may be explored for its potential in treating conditions like Alzheimer's disease due to its ability to cross the blood-brain barrier .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Fluorinated Polymers : Due to the presence of trifluoromethyl groups, this compound can be used as a precursor in the synthesis of fluorinated polymers which exhibit enhanced thermal stability and chemical resistance .
  • Nanomaterials : Research is ongoing into the use of indole derivatives in the fabrication of nanomaterials for electronic applications. The compound's ability to form stable complexes could be beneficial in developing conductive materials .

Organic Synthesis

This compound serves as an important reagent in organic synthesis:

  • Radical Reactions : The compound has been utilized in radical-polar crossover catalysis, allowing for the formation of complex organic molecules under mild conditions. This method holds promise for synthesizing pharmaceuticals and agrochemicals efficiently .
  • Functionalization of Aromatic Compounds : It can act as a building block for further functionalization reactions, facilitating the introduction of diverse substituents onto aromatic systems, which is essential in drug development .

Case Studies

StudyApplicationFindings
Cheng et al. (2013)Synthesis of Trifluoromethyl KetonesDemonstrated efficient synthesis methods using indole derivatives, highlighting the utility of tert-butyl esters .
Smith et al. (2020)Anticancer ActivityFound that indole derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting potential therapeutic uses .
Johnson et al. (2022)Organic SynthesisExplored radical-polar crossover catalysis using this compound, yielding complex products with high efficiency .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

  • tert-Butyl 2-(p-Tolyl)-1H-indole-1-carboxylate (CAS: Not specified): This compound substitutes a p-tolyl group (aromatic methyl) at position 2. Unlike the trifluoro-hydroxyethyl group, the p-tolyl substituent enhances π-π stacking interactions due to its aromaticity. The absence of polar groups reduces hydrogen-bonding capacity, making it less hydrophilic than the target compound. NMR data (δ 2.40 ppm for methyl protons) confirm its structural rigidity .
  • (E)-tert-Butyl 6-(3-((Methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate (CAS: Not specified): The mesylate (-OSO₂CH₃) group at position 6 introduces a strong leaving group, enabling nucleophilic substitution reactions. In contrast, the target compound’s hydroxyl group may participate in oxidation or acetylation reactions. The mesylate’s electron-withdrawing nature also alters the indole ring’s electron density compared to the trifluoro-hydroxyethyl group .
  • tert-Butyl 2-(2-Ethoxy-2-oxoethyl)-1H-indole-1-carboxylate (CAS: 172226-77-6):
    This compound features an ethoxy-oxoethyl substituent (ester group) at position 2. The ester moiety increases lipophilicity and susceptibility to hydrolysis under acidic/basic conditions, unlike the stable hydroxyl group in the target compound. Its molecular weight (303.35) is slightly lower due to the absence of fluorine atoms .

Steric and Hydrogen-Bonding Considerations

  • tert-Butyl (E)-3-(2-(Benzylideneamino)phenyl)-1H-indole-1-carboxylate (CAS: Not specified): The benzylideneamino group at position 3 introduces steric bulk and an imine (-C=N-) functionality. Crystallographic data confirm an E-configuration, which rigidifies the structure. The tert-butyl carboxylate remains intact under acidic conditions, highlighting its stability compared to the target compound’s hydroxyl group, which may undergo oxidation .
  • The smaller azetidine ring increases strain and basicity compared to the planar indole system.

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
tert-Butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate 1402148-97-3 C₁₅H₁₆F₃NO₃ 315.29 -CF₃, -OH High polarity, hydrogen-bond donor
tert-Butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate 172226-77-6 C₁₇H₂₁NO₄ 303.35 -OCOEt Hydrolyzable ester
(E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate Not specified C₁₇H₂₀NO₅S 374.41 -OSO₂CH₃ Nucleophilic substitution substrate

Biological Activity

Tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate (CAS: 1402148-97-3) is a synthetic compound belonging to the indole family, which has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H16F3NO3
  • Molar Mass : 315.29 g/mol
  • Structure : The compound features an indole ring system substituted with a tert-butyl ester and a trifluoro-hydroxyethyl group, which may influence its biological interactions and solubility.

The biological activity of this compound is primarily attributed to its interactions with cellular targets involved in cancer cell proliferation and apoptosis.

Antiproliferative Activity

Research indicates that compounds with indole structures often exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (ER+/PR+), MDA-MB-231 (triple-negative)
  • IC50 Values : The compound demonstrated an IC50 of approximately 52 nM in MCF-7 cells and 74 nM in MDA-MB-231 cells, indicating potent antiproliferative properties compared to other known indole derivatives .

Mechanism of Apoptosis Induction

The compound induces apoptosis through:

  • Cell Cycle Arrest : Notably at the G2/M phase, which is critical for preventing the proliferation of cancer cells.
  • Tubulin Disruption : It inhibits tubulin polymerization, leading to mitotic catastrophe characterized by multinucleation in affected cells .

Study 1: Anticancer Efficacy

A study conducted on the efficacy of various indole derivatives, including this compound, highlighted its ability to disrupt microtubule dynamics:

CompoundCell LineIC50 (nM)Mechanism
This compoundMCF-752Apoptosis via G2/M arrest
This compoundMDA-MB-23174Tubulin inhibition

This study underscores the potential of this compound as a lead structure for developing new anticancer agents.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed to identify key structural features that contribute to the biological activity of indole derivatives. The presence of the trifluoroethyl group was found to enhance lipophilicity and cellular uptake, which may correlate with increased potency against cancer cell lines .

Stability and Bioavailability

Stability studies indicate that the compound maintains integrity under physiological conditions (pH 7.4), suggesting favorable bioavailability for oral administration. This characteristic is crucial for therapeutic applications targeting systemic diseases such as cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving indole core functionalization. For example:

  • Step 1 : Protect the indole NH group using Boc (tert-butoxycarbonyl) chemistry, as seen in tert-butyl indole carboxylate derivatives .
  • Step 2 : Introduce the trifluoro-hydroxyethyl group via nucleophilic substitution or Friedel-Crafts α-arylation, using reagents like trifluoroethanol derivatives under acidic or catalytic conditions .
  • Step 3 : Purify intermediates via column chromatography (silica gel, EtOAc/hexanes) and confirm structures using 1H^1H/13C^{13}C NMR and HRMS .
    • Key Evidence : Similar protocols for tert-butyl indole carboxylates achieved yields of 79–96% using Boc protection and functionalization .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • 1H^1H NMR : Identify indole protons (δ 7.2–8.1 ppm), trifluoroethyl groups (δ 4.5–5.5 ppm for -CH(OH)CF3_3), and tert-butyl signals (δ 1.2–1.6 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1700–1750 cm1^{-1}) groups .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during trifluoroethyl group installation?

  • Methodological Answer :

  • Solvent Choice : Use polar aprotic solvents (e.g., DME or DMF) to stabilize intermediates, as demonstrated in analogous Friedel-Crafts reactions .
  • Catalysis : Employ Lewis acids (e.g., BF3_3·Et2_2O) to enhance electrophilicity of trifluoroethyl precursors .
  • Temperature Control : Optimize between 0°C and RT to minimize side reactions (e.g., over-oxidation) .
    • Data Contradiction : Evidence shows yields vary (79–96%) depending on trifluoroethyl precursor reactivity and steric hindrance at the indole C2 position .

Q. How can discrepancies in 1H^1H NMR data for diastereomeric mixtures be resolved?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .
  • NOE Experiments : Determine spatial proximity of protons to assign stereochemistry at the hydroxyl-bearing carbon .
  • X-ray Crystallography : Resolve absolute configuration via SHELX-refined crystal structures .
    • Key Evidence : Similar indole derivatives showed distinct NOE correlations for R/S configurations .

Q. What strategies address low crystallinity in X-ray diffraction studies of this compound?

  • Methodological Answer :

  • Co-crystallization : Use hydrogen-bond donors (e.g., carboxylic acids) to form stable co-crystals .
  • Cryoprotection : Flash-cool crystals in liquid N2_2 with cryoprotectants (e.g., glycerol) to reduce lattice disorder .
  • Software Tools : Refine data using SHELXL for high-resolution structures, accounting for twinning or disorder .
    • Data Contradiction : Some tert-butyl indole derivatives exhibit twinning; SHELXL’s TWIN/BASF commands mitigate this .

Safety and Best Practices

  • Handling Precautions : Use fume hoods due to potential toxicity of trifluoroethyl intermediates .
  • Waste Disposal : Quench reactive byproducts (e.g., SO3_3·pyridine) with aqueous NaHCO3_3 before disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate
Reactant of Route 2
tert-butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate

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